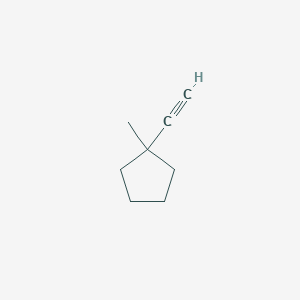

1-Ethynyl-1-methylcyclopentane

Description

Significance of the Cyclopentane (B165970) Framework in Alkyne Chemistry

The cyclopentane ring is the second-most common cycloalkane found in nature, after cyclohexane (B81311). libretexts.org Its significance in alkyne chemistry stems from the specific structural and conformational properties it imparts to the molecule.

Structural Influence: The cyclopentane framework provides a rigid scaffold that holds the reactive alkyne group in a defined spatial orientation. Unlike flexible acyclic chains, the ring structure limits conformational freedom, which can be advantageous in controlling the stereochemical outcome of reactions.

Ring Strain and Reactivity: While a planar cyclopentane would have significant eclipsing strain, it adopts a non-planar, puckered "envelope" conformation to relieve this strain. libretexts.org In this conformation, four carbon atoms lie in a plane with the fifth atom out of the plane. libretexts.org This inherent ring strain (approximately 26 kJ/mol) influences the reactivity of substituents attached to the ring. libretexts.org

Stereoelectronic Effects: The quaternary carbon center, where both the ethynyl (B1212043) and methyl groups are attached, creates a sterically hindered environment. This can influence the regioselectivity and stereoselectivity of addition reactions across the triple bond. The specific geometry of the cyclopentane ring can direct incoming reagents to a particular face of the molecule.

The combination of these factors makes the cyclopentane moiety more than just a passive spectator; it actively influences the chemical behavior of the alkyne functional group. The synthesis of cyclopentane-fused heterocycles from alkyne precursors highlights the utility of this framework in building complex molecular systems. acs.org

Overview of Research Trajectories for Alkynes and Cycloalkanes

The fields of alkyne and cycloalkane chemistry are mature yet continue to evolve with the development of new synthetic methods and catalytic systems.

Alkynes: Alkynes are fundamental building blocks in organic synthesis due to the high reactivity of the carbon-carbon triple bond. perlego.comiitk.ac.in Key research trajectories include:

Catalytic Transformations: A major focus is on transition-metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. This includes seminal reactions like the Sonogashira cross-coupling, enyne metathesis, and cycloaddition reactions. perlego.comiitk.ac.in Recently, there has been a shift towards using earth-abundant and less toxic metals, such as cobalt, to catalyze the hydrofunctionalization of alkynes. chinesechemsoc.org

Synthesis of Complex Molecules: Terminal alkynes are crucial starting materials for constructing natural products and pharmaceutical molecules. perlego.com Their linear geometry and ability to undergo sequential additions make them ideal for building molecular complexity. masterorganicchemistry.com

Materials Science: The rigidity of the triple bond is exploited in the creation of polymers and other materials with specific electronic or photophysical properties.

Cycloalkanes: Cycloalkanes form the carbon framework of a vast number of organic compounds. msu.edu While often considered less reactive than molecules with functional groups, research continues to find new ways to utilize them:

C-H Functionalization: A significant area of modern research is the direct, selective conversion of C-H bonds on a cycloalkane ring into functional groups. This avoids the need for pre-functionalized starting materials and offers more efficient synthetic routes. rsc.org

Scaffolding in Drug Discovery: The cyclopentane ring is a common motif in biologically active molecules. baranlab.org Its defined three-dimensional shape makes it an attractive scaffold for positioning pharmacophores in the correct orientation to interact with biological targets.

Ring-Closing Metathesis: For the synthesis of functionalized cyclopentanes (specifically cyclopentenes), ring-closing metathesis has become a powerful and widely used strategy. baranlab.org

Data Tables

Table 1: Physicochemical Properties of 1-Ethynyl-1-methylcyclopentane

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 28509-11-7 | achemblock.combldpharm.com |

| Molecular Formula | C₈H₁₂ | nih.govachemblock.com |

| Molecular Weight | 108.18 g/mol | achemblock.comnih.gov |

| Canonical SMILES | C#CC1(C)CCCC1 | achemblock.com |

| InChI Key | ZYNGYCXWCNNTBM-UHFFFAOYSA-N | nih.gov |

Table 2: Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₂ |

| Acetylene | C₂H₂ |

| Cyclohexane | C₆H₁₂ |

| Cyclopentane | C₅H₁₀ |

| Ethene | C₂H₄ |

| Ethylene | C₂H₄ |

| Propene | C₃H₆ |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-1-methylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-8(2)6-4-5-7-8/h1H,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGMTMULEKGSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethynyl 1 Methylcyclopentane and Analogous Systems

Strategies Involving Cyclopentane (B165970) Ring Formation and Ethynyl (B1212043) Group Introduction

The construction of the 1-ethynyl-1-methylcyclopentane framework can be envisioned through methods that simultaneously or sequentially form the five-membered ring and introduce the key functional groups.

Intramolecular Cyclization Approaches

Intramolecular cyclization of acyclic precursors containing both the methyl and ethynyl (or a precursor) functionalities offers a powerful strategy for the construction of the cyclopentane ring. One such approach is the radical cascade cyclization of 1,6-enynes. In this type of reaction, a suitably substituted enyne can be induced to cyclize, forming a five-membered ring. For the synthesis of this compound, a precursor such as 7-methyl-7-ethynyl-1-ene could theoretically undergo cyclization.

Ruthenium-catalyzed hydrative cyclization of 1,5-enynes represents another sophisticated method for constructing cyclopentanone (B42830) derivatives, which could serve as precursors. nih.govorganic-chemistry.org This reaction proceeds through the formation of a ruthenium vinylidene, followed by anti-Markovnikov hydration and an intramolecular Michael addition. nih.govorganic-chemistry.org While this method typically yields cyclopentanones, further functionalization would be necessary to arrive at the target compound.

| Cyclization Strategy | Precursor Type | Key Transformation | Potential Intermediate |

| Radical Cascade Cyclization | 1,6-enyne | Radical-initiated ring closure | 1-ethynyl-1-methylcyclopentyl radical |

| Ruthenium-Catalyzed Hydrative Cyclization | 1,5-enyne | Ruthenium vinylidene formation, hydration, Michael addition | Substituted cyclopentanone |

Alkylation and Substitution Reactions on Cyclopentane Derivatives

An alternative strategy involves the sequential alkylation and ethynylation of a cyclopentane precursor. This approach would begin with a commercially available or readily synthesized cyclopentane derivative, such as cyclopentanone. The synthesis could proceed via the methylation of cyclopentanone to form 2-methylcyclopentanone, followed by the introduction of the ethynyl group. However, controlling the regioselectivity of the second functionalization can be challenging.

A more direct approach would involve the alkylation of a cyclopentanone derivative with a propargyl halide. For instance, the reaction of the enolate of a suitable cyclopentanone derivative with propargyl bromide could introduce the three-carbon chain containing the alkyne. Subsequent methylation at the alpha-position would then be required to complete the carbon skeleton.

Synthesis via Functional Group Interconversions of Precursors

Perhaps the most direct and commonly employed strategies for the synthesis of this compound involve the modification of a pre-formed cyclopentane ring system.

Approaches from Unsaturated Cyclopentane Derivatives

Unsaturated cyclopentane derivatives, such as 1-methylcyclopentene, can serve as versatile starting materials. The double bond in 1-methylcyclopentene provides a handle for further functionalization. For instance, epoxidation of 1-methylcyclopentene would yield 1-methyl-1,2-epoxycyclopentane. This epoxide could then be opened by an acetylide nucleophile, such as lithium acetylide, to introduce the ethynyl group and a hydroxyl group. Subsequent dehydration of the resulting tertiary alcohol would furnish this compound.

Utilizing 1-Methylcyclopentene as a Synthetic Precursor

1-Methylcyclopentene is a key intermediate that can be synthesized from cyclopentanone. The reaction of cyclopentanone with a methylating agent, such as methyllithium, followed by dehydration of the resulting 1-methylcyclopentanol, provides a reliable route to 1-methylcyclopentene. chemicalbook.com

Once obtained, 1-methylcyclopentene can be converted to 1-methylcyclopentanol through hydration. google.com This tertiary alcohol can then be oxidized to 1-methylcyclopentanone, a crucial precursor for the direct introduction of the ethynyl group.

A plausible and efficient synthesis of this compound begins with 1-methylcyclopentanone. The ethynylation of this ketone can be achieved by reacting it with an acetylide, such as sodium acetylide or lithium acetylide, in a suitable solvent like liquid ammonia or tetrahydrofuran. This reaction, an example of a nucleophilic addition to a carbonyl group, yields 1-ethynyl-1-methylcyclopentanol. The final step in this sequence would be the dehydration of the tertiary propargyl alcohol to form the desired product, this compound. quora.comquora.comlibretexts.org This dehydration can typically be accomplished using a variety of reagents, such as phosphorus oxychloride in pyridine or a strong acid catalyst. libretexts.org

| Starting Material | Key Intermediate(s) | Final Transformation |

| Cyclopentanone | 1-Methylcyclopentanol, 1-Methylcyclopentene, 1-Methylcyclopentanone | Ethynylation of 1-methylcyclopentanone |

| 1-Methylcyclopentene | 1-Methylcyclopentanol, 1-Methylcyclopentanone | Ethynylation of 1-methylcyclopentanone |

Advanced Synthetic Techniques for Alkyne Moieties

The introduction of the terminal alkyne is a critical step in many of the proposed syntheses. Several advanced methodologies are available for this transformation. The base-catalyzed addition of acetylene to carbonyl compounds, often referred to as the Favorskii reaction, is a well-established method for the synthesis of propargyl alcohols. nih.govmdpi.com This reaction is directly applicable to the ethynylation of 1-methylcyclopentanone.

Reaction Mechanisms and Reactivity Studies of 1 Ethynyl 1 Methylcyclopentane

Ring-Opening and Ring-Enlargement Reactions of the Cyclopentane (B165970) Scaffold

The cyclopentane ring in 1-Ethynyl-1-methylcyclopentane, while relatively stable compared to smaller rings like cyclopropane and cyclobutane, can undergo ring-opening and ring-enlargement reactions under specific catalytic conditions. These reactions are of significant interest for the synthesis of more complex acyclic or larger-ring structures.

Mechanistic Investigations of Catalytic Ring-Opening Processes

The catalytic ring-opening of cycloalkanes often involves transition metal catalysts and proceeds through the activation of C-C bonds. For substituted cyclopentanes, the regioselectivity of the ring-opening is a key aspect of the mechanistic investigation. While direct catalytic ring-opening studies on this compound are not prevalent, mechanistic insights can be drawn from studies on related cyclopentane derivatives.

For instance, the conversion of methylcyclopentane to various hexanes (2-methylpentane, 3-methylpentane, and n-hexane) has been studied using catalysts like platinum, rhodium, iridium, and palladium. researchgate.net The mechanism involves the chemisorption of the cycloalkane onto the metal surface, followed by C-C bond scission. The selectivity of the products depends on the nature of the metal catalyst and the specific sites on the catalyst surface (terraces vs. steps). researchgate.net In the case of this compound, the ethynyl (B1212043) group would likely influence the adsorption geometry on the catalyst surface, thereby directing the regioselectivity of the C-C bond cleavage.

The process generally starts with the coordination of the reactant to the metal center, followed by oxidative addition into a C-C bond to form a metallacyclic intermediate. Subsequent steps, such as β-hydride elimination and reductive elimination, then lead to the final ring-opened products. The presence of the ethynyl group could also lead to competing reactions, such as hydrogenation or oligomerization, under catalytic conditions.

Carbon-Carbon Bond Cleavage Mechanisms

The cleavage of carbon-carbon bonds in the cyclopentane ring is a challenging transformation due to the inherent stability of the C-C σ-bonds. nih.govresearchgate.net However, various strategies have been developed to achieve this, often involving the use of transition metal catalysts or radical-mediated processes. nih.govnih.govacs.org

In the context of this compound, C-C bond cleavage could be initiated at several points within the cyclopentane ring. The presence of the quaternary carbon atom (C1) substituted with both a methyl and an ethynyl group might influence the bond dissociation energies of the adjacent C-C bonds.

Transition metal-catalyzed C-C bond cleavage often proceeds via oxidative addition of the C-C bond to a low-valent metal center. wiley-vch.de For instance, rhodium catalysts have been shown to activate C-C bonds in cyclobutanones, leading to decarbonylative coupling reactions. nih.govnih.gov A similar approach could potentially be applied to functionalized cyclopentanes.

Radical-mediated C-C bond cleavage represents another possible mechanism. nih.gov For example, an aryl radical generated in situ has been shown to facilitate the cleavage of C-C bonds in unstrained cyclohexanones and cyclopentanones under mild conditions. nih.govresearchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the regioselectivity of such C-C bond cleavages. nih.gov

The following table summarizes different approaches for C-C bond cleavage in cyclic systems, which could be conceptually applied to the cyclopentane scaffold of this compound.

| Method | Catalyst/Reagent | Key Mechanistic Feature | Potential Application to this compound |

| Transition Metal-Catalyzed | Pd, Ni, Fe, Rh, Ir | Oxidative addition of C-C bond to metal center | Ring-opening to form functionalized acyclic alkynes. |

| Radical-Mediated | In situ generated radicals | Homolytic cleavage of C-C bond | Selective cleavage of a specific C-C bond in the cyclopentane ring. |

| Acid-Catalyzed | Strong acids | Formation of carbocation intermediates followed by rearrangement | Ring expansion or fragmentation. |

Thermal Decomposition and Pyrolysis Studies

Studies on the very low-pressure pyrolysis (VLPP) of methylcyclopentane and ethynylcyclopentane have shown that the initial decomposition pathways involve ring-opening bond fission. researchgate.net For methylcyclopentane, bond fission also occurs to form a methyl radical and a cycloalkyl radical. researchgate.net In the case of ethynylcyclopentane, alkyne to allene isomerization is a competing pathway. researchgate.net

The pyrolysis of cyclohexane (B81311) has been shown to initiate with C-C bond fission, leading to a 1,6-hexyl diradical, which can then isomerize to 1-hexene or decompose into smaller fragments. rsc.org

Based on these analogies, the thermal decomposition of this compound at high temperatures is likely to proceed through the following initial steps:

Homolytic C-C bond cleavage within the cyclopentane ring: This would lead to the formation of a diradical intermediate, which can then undergo further reactions such as β-scission, isomerization, or cyclization.

Cleavage of the C-C bond between the cyclopentane ring and the methyl or ethynyl group: This would result in the formation of a methyl or ethynyl radical and a corresponding cyclopentyl radical.

Intramolecular hydrogen migration: This could lead to the formation of various isomers, including allenes and other unsaturated cyclic compounds.

The subsequent reactions of these primary intermediates would lead to a complex mixture of smaller unsaturated hydrocarbons. The following table presents a hypothetical summary of expected primary products from the pyrolysis of this compound based on studies of related compounds.

| Initial Decomposition Pathway | Key Intermediate | Expected Primary Products |

| Ring-opening C-C bond fission | Diradical | Unsaturated acyclic C8 hydrocarbons |

| C-CH3 bond fission | Methyl radical + 1-ethynylcyclopentyl radical | Methane, 1-ethynylcyclopentene |

| C-C≡CH bond fission | Ethynyl radical + 1-methylcyclopentyl radical | Acetylene, methylcyclopentane, methylcyclopentene |

| Alkyne-allene isomerization | Allenic intermediate | Isomeric C8 allenes |

It is important to note that the relative importance of these pathways would depend on the specific pyrolysis conditions, such as temperature, pressure, and residence time.

Stereochemistry and Conformational Analysis in 1 Ethynyl 1 Methylcyclopentane Systems

Investigation of Chiral Centers and Enantiomeric Forms

The molecular structure of 1-ethynyl-1-methylcyclopentane features a quaternary carbon at the C1 position, which is substituted with four different groups: a methyl group, an ethynyl (B1212043) group, and two distinct carbon chains that constitute the cyclopentane (B165970) ring (-CH2-CH2-CH2-CH2-). This C1 carbon atom is a stereocenter, also known as a chiral center. The presence of this single stereocenter means that this compound is a chiral molecule and can exist as a pair of enantiomers.

Enantiomers are non-superimposable mirror images of each other. These two forms, designated as (R)-1-ethynyl-1-methylcyclopentane and (S)-1-ethynyl-1-methylcyclopentane, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. Furthermore, enantiomers can exhibit different biological activities and react differently with other chiral molecules.

Table 1: Stereochemical Properties of this compound

| Property | Description |

|---|---|

| Chiral Center | C1 |

| Substituents at Chiral Center | -CH3, -C≡CH, -CH2CH2CH2CH2- (ring) |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Enantiomer Designations | (R)-1-Ethynyl-1-methylcyclopentane and (S)-1-Ethynyl-1-methylcyclopentane |

| Relationship | Non-superimposable mirror images |

| Optical Activity | Optically active |

Conformational Preferences of the Cyclopentane Ring and Substituents

The cyclopentane ring is not planar and exists in dynamic, puckered conformations to relieve bond angle strain. The two most common conformations are the envelope (Cs symmetry) and the half-chair or twist (C2 symmetry) conformations. These conformers rapidly interconvert at room temperature. The substituents on the ring influence the relative energies of these conformations.

In this compound, the bulky methyl and ethynyl groups are attached to the same carbon atom (C1). In the envelope conformation, one carbon atom is out of the plane of the other four. The energy of the envelope conformation is dependent on the position of the substituted carbon. If C1 is at the "flap" position (out of the plane), there can be significant steric interactions. If C1 is in the plane, the substituents will adopt pseudo-axial and pseudo-equatorial positions.

In the half-chair conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. This conformation is generally more flexible than the envelope. For this compound, the conformational preference will be dictated by the minimization of steric strain between the methyl and ethynyl groups and the adjacent methylene (B1212753) groups of the ring.

The linear and relatively less sterically demanding nature of the ethynyl group compared to the methyl group will play a significant role in determining the favored conformation. It is generally expected that the bulkier methyl group will preferentially occupy a position that minimizes steric interactions with the rest of the ring. Computational modeling would be required to determine the precise energy differences between the possible envelope and half-chair conformations and the preferred orientation of the substituents.

Table 2: Possible Conformations of the Cyclopentane Ring in this compound

| Conformation | Description | Key Features for this compound |

|---|---|---|

| Envelope (Cs) | One atom is out of the plane of the other four. | The energy depends on whether the substituted C1 is at the flap or in the planar portion. Steric interactions of methyl and ethynyl groups with the ring are critical. |

| Half-Chair (C2) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Offers more flexibility. The relative positioning of the methyl and ethynyl groups (pseudo-axial vs. pseudo-equatorial) will determine the most stable conformer. |

Diastereoselective Synthesis and Reactions Involving Related Isomers

While specific diastereoselective syntheses of this compound are not well-documented, general strategies for the diastereoselective synthesis of substituted cyclopentanes can be considered. The creation of the quaternary stereocenter at C1 with control over its absolute configuration is a significant synthetic challenge.

One potential approach could involve the diastereoselective addition of an ethynyl nucleophile to a chiral 1-methylcyclopentanone precursor. The stereochemical outcome would be influenced by the existing stereochemistry of the cyclopentanone (B42830) and the nature of the reagents and catalysts used. Chiral auxiliaries or catalysts could be employed to control the facial selectivity of the nucleophilic attack.

Alternatively, a diastereoselective alkylation of a cyclopentanone enolate with a methylating agent, where the cyclopentanone already bears a chiral ethynyl group or a precursor, could be envisioned. The success of such a strategy would depend on the ability to control the approach of the electrophile.

Reactions involving isomers of this compound, such as those with additional substituents on the ring, would introduce additional stereocenters, leading to the possibility of diastereomers. For example, the reaction of a derivative of this compound that introduces a new stereocenter at C2 would result in two diastereomers (e.g., (1R, 2R) and (1R, 2S)). The stereochemical outcome of such reactions would be governed by the steric and electronic properties of the existing substituents and the reaction mechanism. The cyclopentane ring's conformation would play a crucial role in directing the approach of reagents, leading to a preference for one diastereomer over the other.

Catalytic Applications and Transformations Involving 1 Ethynyl 1 Methylcyclopentane

Hydroamination and Related N-Functionalization Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. While specific studies focusing exclusively on 1-ethynyl-1-methylcyclopentane are not extensively documented, the reactivity of its terminal alkyne group is governed by well-established principles of transition-metal catalysis.

Gold complexes, in particular, have emerged as highly effective catalysts for the intermolecular hydroamination of terminal alkynes. nih.govresearchgate.netmdpi.com The general mechanism involves the coordination of the alkyne to the carbophilic gold(I) center, which activates the triple bond towards a nucleophilic attack by an amine. nih.gov This process can yield either the Markovnikov or anti-Markovnikov product, depending on the catalyst and reaction conditions. For terminal alkynes, the reaction typically proceeds with high regioselectivity.

The catalytic cycle is believed to proceed via two main pathways with late transition metals:

Alkyne Activation: The metal complex activates the alkyne through coordination, making it susceptible to an external nucleophilic attack from the amine. nih.gov

Amine Activation: This pathway involves the oxidative addition of the N-H bond to the metal center, followed by the insertion of the alkyne into the resulting metal-amide bond. nih.gov

For this compound, a gold-catalyzed reaction with a primary or secondary amine would be expected to yield an enamine or imine, which are valuable intermediates in organic synthesis.

Table 1: Examples of Catalytic Systems for Intermolecular Hydroamination of Terminal Alkynes

| Catalyst | Amine Substrate | Alkyne Substrate | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| (PPh3)AuCH3 | Aniline | Terminal and Internal Alkynes | Not specified | Good catalytic activity | nih.gov |

| NHC-Gold(I) Complexes | Aniline | Phenylacetylene | Toluene, 80°C | High conversion to enamine/imine | nih.gov |

| Cationic Gold(I) Complex A1 | Secondary Amines (e.g., 1,2,3,4-tetrahydroisoquinoline) | Terminal Alkynes | Benzene, 120°C | Forms tertiary enamines, which can react further | nih.gov |

| Zirconium Bisamide Complexes | Primary Arylamines | Internal Alkynes | Not specified | Yields enamine and/or imine products | libretexts.org |

Hydrosilylation and C-Si Bond Formation

Hydrosilylation is a powerful reaction that involves the addition of a silicon-hydride (Si-H) bond across the triple bond of this compound to form vinylsilanes. These products are highly valuable synthetic intermediates. The reaction is typically catalyzed by transition metal complexes, most notably those of platinum and ruthenium. nih.govnih.gov

The regioselectivity of the hydrosilylation of terminal alkynes like this compound can lead to three possible isomers: the α-isomer, the β-(E)-isomer, and the β-(Z)-isomer. The choice of catalyst and ligands is crucial in controlling the reaction's outcome.

Ruthenium Catalysis: Cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly effective catalysts for the hydrosilylation of a wide range of alkynes. nih.govnih.gov These catalysts often exhibit a preference for forming the α-vinylsilane (1,1-disubstituted) product through a trans-addition process. nih.govnih.gov

Platinum Catalysis: Platinum-based catalysts, including the widely used Karstedt's catalyst, are also common for hydrosilylation. nih.gov These reactions typically proceed via a syn-addition mechanism, yielding the β-(E)-vinylsilane as the major product. qualitas1998.net The selectivity can be influenced by the choice of ligands. rsc.org

Table 2: Catalyst-Dependent Regioselectivity in the Hydrosilylation of Terminal Alkynes

| Catalyst System | Typical Substrate | Silane | Major Product | Addition Type | Reference |

|---|---|---|---|---|---|

| [Cp*Ru(MeCN)3]PF6 | Terminal Alkyne | Trialkylsilanes | α-vinylsilane | trans-addition | nih.govnih.gov |

| (PCy3)2(CO)RuHCl | Sterically non-demanding terminal alkynes | Not specified | (Z)-vinylsilane | Not specified | researchgate.net |

| Karstedt's Catalyst (Platinum(0) complex) | Terminal Alkyne | Various Hydrosilanes | β-(E)-vinylsilane | syn-addition | nih.gov |

| Heterogeneous Platinum Oxide | Arylalkynes | Various Hydrosilanes | α- or β-isomer depending on substrate | cis-fashion | researchgate.net |

Cross-Coupling Reactions of Ethynyl (B1212043) Cycloalkanes

Cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. For a terminal alkyne like this compound, the Sonogashira coupling is one of the most powerful and widely used transformations. organic-chemistry.org This reaction couples the terminal alkyne with an aryl or vinyl halide to produce a disubstituted alkyne.

The Sonogashira reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, and is carried out in the presence of an amine base (such as triethylamine or diisopropylamine), which also serves as the solvent. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.

The catalytic cycle for the Sonogashira coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide. This species then transfers the acetylide group to the palladium(II) complex.

Reductive Elimination: The palladium(II) complex eliminates the final coupled product, regenerating the palladium(0) catalyst.

While copper-free Sonogashira protocols exist, the palladium/copper co-catalyzed system remains the most common. organic-chemistry.org This methodology allows for the direct connection of the 1-methylcyclopentylethynyl moiety to various aromatic and vinylic systems, providing access to a wide array of complex organic molecules. nih.govrsc.org

Table 3: General Conditions for Sonogashira Cross-Coupling Reactions

| Component | Typical Reagents/Conditions | Function | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | Primary catalyst for C-C bond formation | organic-chemistry.orgrsc.org |

| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates formation of the copper acetylide intermediate | organic-chemistry.org |

| Base/Solvent | Triethylamine (Et3N), Diisopropylamine (DIPA) | Acts as a base to deprotonate the alkyne and often as the solvent | organic-chemistry.org |

| Coupling Partners | Aryl/Vinyl Iodides, Bromides, or Triflates | Provides the sp2-carbon component for the new C-C bond | organic-chemistry.org |

| Alternative Media | Aqueous solutions with surfactants (e.g., SDS, CTAB) | Allows the reaction to proceed under milder, more environmentally friendly conditions | rsc.orgresearchgate.net |

Role as a Ligand or Precursor in Organometallic Catalysis

While this compound is primarily viewed as a substrate in catalytic reactions, its alkyne functionality gives it the potential to act as a ligand in organometallic complexes. The π-system of the carbon-carbon triple bond can donate electron density to a vacant orbital on a transition metal center, forming an η²-alkyne complex.

This coordination is the initial, crucial step in virtually all catalytic transformations of the alkyne itself. However, beyond being a transiently coordinated substrate, an alkyne can be a more permanent "spectator" ligand that modifies the catalytic activity of a metal center. The steric bulk and electronic properties of the 1-methylcyclopentyl group would influence the stability and reactivity of such a complex.

There is significant interest in designing and synthesizing new organic ligands and their metal complexes for various applications, including medicinal chemistry and catalysis. nih.gov Although there are no specific, widely reported examples of this compound being used as a foundational component for a catalytically active complex, its structure offers potential. For instance, it could be incorporated into a larger molecular framework to create a bidentate or polydentate ligand, where the ethynyl group serves as one of the binding sites to a metal center. Such a role would be analogous to how other functionalized hydrocarbons are used to build complex catalyst systems. osti.gov The development of such novel ligands is an active area of research aimed at creating catalysts with improved properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic States

Quantum chemical calculations are fundamental to determining the stable three-dimensional arrangement of atoms in 1-Ethynyl-1-methylcyclopentane and understanding the distribution of its electrons. These calculations provide a foundational picture of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comjmchemsci.com Studies employing DFT, often with functionals like B3LYP and basis sets such as 6-311G(d,p), have been used to predict the optimized geometry and electronic properties of substituted cyclopentanes. For this compound, these calculations help in determining key structural parameters and understanding its chemical reactivity through analysis of its frontier molecular orbitals. mdpi.com

The optimized molecular geometry reveals the bond lengths and angles that result in the most stable arrangement of the molecule. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C(sp)-C(sp) (ethynyl) | 1.21 |

| C(sp)-C(quat) | 1.47 | |

| C(quat)-CH₃ | 1.54 | |

| C(quat)-CH₂ | 1.55 | |

| C-C (avg. in ring) | 1.55 | |

| **Bond Angles (°) ** | C(sp)-C(quat)-CH₃ | 108.5 |

| C(sp)-C(quat)-CH₂ | 110.0 | |

| C(ring)-C(quat)-C(ring) | 103.0 | |

| Dihedral Angle (°) | H-C(sp)-C(quat)-CH₃ | 180.0 |

Note: These are representative theoretical values.

Table 2: Calculated Electronic Properties for this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 0.4 D |

Note: These are representative theoretical values.

While DFT is a workhorse, other methods provide different levels of accuracy and computational cost. Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2), offer a higher level of theory by more explicitly accounting for electron correlation. researchgate.net These calculations are more computationally demanding but can provide benchmark data to validate DFT results.

On the other end of the spectrum, semi-empirical methods (like PM6 or AM1) are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. wikipedia.orgresearchgate.netresearchgate.net This makes them significantly faster, allowing for the study of larger systems or more complex dynamic processes, albeit with a potential trade-off in accuracy. mpg.de Comparing results from these different methods provides a more robust understanding of the molecule's properties.

Table 3: Comparison of Calculated Total Energies by Different Methods

| Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| PM6 | - | 0.0 (Reference) |

| DFT (B3LYP) | 6-31G(d) | -5.2 |

| MP2 | 6-31G(d) | -4.8 |

Note: Values are hypothetical and for illustrative comparison.

Simulation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the energetic course of a chemical reaction. By simulating reaction pathways, scientists can identify the high-energy transition states that control the reaction rate and uncover the transient intermediates formed along the way. nih.gov

A potential energy surface (PES) is a conceptual and mathematical map that relates the energy of a molecule or group of molecules to its geometry. youtube.com For a chemical reaction, the lowest energy path on this surface from reactants to products is known as the reaction coordinate. Computational methods are used to explore the PES to locate minima, which correspond to stable reactants, products, and intermediates, and first-order saddle points, which represent the transition states. researchgate.netmdpi.com The energy difference between the reactants and the highest transition state on this pathway determines the activation energy, a key factor in reaction kinetics. For this compound, this could be applied to reactions such as the hydration of the ethynyl (B1212043) group.

Once a transition state is located on the potential energy surface, Intrinsic Reaction Coordinate (IRC) calculations can be performed. These calculations trace the path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate) minima. bldpharm.com This process confirms that the identified transition state is indeed the correct one for the reaction of interest. By mapping these connections, a complete, step-by-step mechanism can be constructed, revealing the formation of any transient intermediates that may not be directly observable experimentally. mdpi.com

Table 4: Calculated Relative Energies for a Hypothetical Hydration Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.0 |

| Transition State 1 | +35.5 |

| Vinyl Cation Intermediate | +15.2 |

| Transition State 2 | +5.0 |

| Enol Product | -25.8 |

| Keto Product (Final) | -40.1 |

Note: Values are hypothetical for a plausible acid-catalyzed hydration mechanism.

Conformational Dynamics and Pseudorotation Analysis

The five-membered ring of this compound is not planar. It adopts puckered conformations to relieve ring strain. The cyclopentane (B165970) ring is highly flexible and undergoes a low-energy motion called pseudorotation, where the pucker travels around the ring, interconverting various envelope and twist conformations. nih.gov

Computational methods can be used to model this dynamic process. By calculating the energies of the different possible conformers, a potential energy surface for the pseudorotation pathway can be constructed. The presence of the bulky methyl and ethynyl substituents on the same carbon atom (C1) significantly influences the conformational preferences. These substituents will favor certain puckered forms over others to minimize steric interactions. For instance, a conformation where the C1 atom is out of the plane might be disfavored. The calculations can quantify the energy barriers between these conformers, providing insight into the flexibility of the ring and the relative populations of each conformation at a given temperature.

Table 5: Calculated Relative Energies of this compound Conformers

| Conformation | Atom at Flap/Twist Center | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope (E) | C3 | 0.0 |

| Envelope (E) | C4 | 0.1 |

| Twist (T) | C3-C4 | 0.5 |

| Envelope (E) | C2 | 2.5 |

| Envelope (E) | C1 | 4.0 |

Note: Values are hypothetical, illustrating the energetic cost of placing the substituted carbon in a puckered position.

Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), or Raman spectra for the compound This compound could be located in the available scientific databases and publications.

The successful generation of a detailed and scientifically accurate article, as outlined in the user's request, is contingent upon the availability of this fundamental spectroscopic data. This information is crucial for a thorough analysis of chemical shifts, connectivity, and vibrational frequencies, which form the core of the requested article.

Without access to primary research data or reference spectra for this compound, it is not possible to provide the in-depth analysis and data tables required for the following sections:

Advanced Spectroscopic Characterization and Methodologies

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Advanced IR Spectroscopic Techniques (e.g., FT-IR, QCL-IR, O-PTIR, AFM-IR)

Therefore, the generation of the requested article focusing solely on the advanced spectroscopic characterization of 1-Ethynyl-1-methylcyclopentane cannot be completed at this time. Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to produce the necessary data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing definitive information on its molecular weight and structural features through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that arise from predictable cleavage pathways.

The molecular ion (M+) peak for this compound, which has a molecular formula of C8H12, would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of 108.0939 Da. The presence of this peak confirms the molecular weight of the compound.

The fragmentation of this compound is primarily dictated by the lability of the bonds adjacent to the tertiary carbon atom of the cyclopentane (B165970) ring and the ethynyl (B1212043) group. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral radical species. Key fragmentation pathways include:

Loss of a Methyl Radical (-•CH3): A prominent fragmentation pathway involves the cleavage of the C-C bond between the cyclopentane ring and the methyl group. This results in the formation of a stable tertiary carbocation. This cleavage would produce a significant peak at m/z 93 (108 - 15).

Loss of an Ethynyl Radical (-•C≡CH): Cleavage of the bond between the cyclopentane ring and the ethynyl group leads to the loss of an ethynyl radical. This fragmentation would result in a peak at m/z 83 (108 - 25).

Ring Opening and Subsequent Fragmentation: The cyclopentane ring can undergo ring-opening upon ionization, leading to a variety of subsequent fragmentation pathways. These pathways often involve the loss of small neutral molecules like ethene (C2H4) or propene (C3H6), which is a characteristic fragmentation pattern for cycloalkanes. For instance, the loss of ethene from the molecular ion would result in a peak at m/z 80 (108 - 28).

Retro-Diels-Alder Reaction: Although less common for saturated rings, rearrangement reactions resembling a retro-Diels-Alder type fragmentation of a ring-opened intermediate could contribute to the spectrum.

The relative intensities of these fragment ions provide a unique fingerprint for this compound, allowing for its unambiguous identification. A comparison with the mass spectrum of a similar compound, methylcyclopentane, reveals common fragmentation patterns associated with the cyclopentyl moiety, such as the characteristic loss of a methyl group to form a stable secondary carbocation.

Interactive Data Table: Predicted Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 108 | [C8H12]+• (Molecular Ion) | - |

| 93 | [C7H9]+ | •CH3 |

| 83 | [C6H11]+ | •C2H |

| 80 | [C6H8]+• | C2H4 |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The real-time monitoring of chemical reactions involving this compound is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. Advanced in-situ spectroscopic techniques are invaluable tools for achieving this, providing continuous data streams without the need for sample extraction.

Raman Spectroscopy:

Raman spectroscopy is particularly well-suited for monitoring reactions of alkynes. The carbon-carbon triple bond (C≡C) of the ethynyl group in this compound exhibits a strong and sharp Raman scattering signal in a spectral region (around 2100-2260 cm-1) that is typically free from interference from other common functional groups. This "silent" region allows for clear and unambiguous tracking of the consumption of the alkyne starting material.

For instance, in a hydrosilylation reaction of this compound, the disappearance of the characteristic C≡C stretching vibration can be monitored in real-time. Simultaneously, the appearance of new peaks corresponding to the C=C bond of the resulting vinylsilane product can be observed, providing a complete kinetic profile of the reaction. Stimulated Raman Scattering (SRS) microscopy, an advanced Raman technique, offers enhanced sensitivity and imaging capabilities, making it suitable for monitoring reactions in complex environments.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Similar to Raman spectroscopy, in-situ FTIR spectroscopy can be employed to monitor reactions involving this compound. The C≡C stretching vibration also gives rise to a characteristic absorption band in the infrared spectrum, although it is typically weaker than the corresponding Raman signal. Attenuated Total Reflectance (ATR) FTIR probes can be directly immersed into the reaction mixture, providing a continuous flow of data.

A prime example of the application of in-situ FTIR is in monitoring Sonogashira coupling reactions, a common transformation for terminal alkynes. The progress of the reaction between this compound and an aryl halide can be followed by observing the decrease in the intensity of the ≡C-H stretching band (around 3300 cm-1) and the C≡C stretching band of the starting material, alongside the appearance of new vibrational bands associated with the coupled product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While not as commonly used for real-time monitoring as vibrational spectroscopy due to longer acquisition times, in-situ NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. For certain reactions of this compound, particularly those with slower kinetics, in-situ NMR can be used to track the disappearance of the acetylenic proton signal and the appearance of new signals corresponding to the product.

Interactive Data Table: Advanced In-Situ Spectroscopic Techniques for Monitoring Reactions of this compound

| Spectroscopic Technique | Key Observable Change | Example Reaction |

| Raman Spectroscopy | Disappearance of C≡C stretch (~2100-2260 cm-1) | Hydrosilylation, Dimerization |

| FTIR Spectroscopy | Disappearance of ≡C-H stretch (~3300 cm-1) and C≡C stretch | Sonogashira Coupling |

| NMR Spectroscopy | Disappearance of acetylenic proton signal | Isomerization, Addition Reactions |

These advanced in-situ spectroscopic methodologies provide a powerful arsenal for the detailed investigation of the reactivity of this compound, enabling a deeper understanding of reaction mechanisms and facilitating the development of more efficient and selective synthetic processes.

Derivatives and Analogs of 1 Ethynyl 1 Methylcyclopentane: Comparative Research

Studies on Ring-Substituted Ethynylcyclopentanes (e.g., 1-Ethynyl-3-methylcyclopentane)

The position of substituents on the cyclopentane (B165970) ring relative to the ethynyl (B1212043) group can impact the molecule's physical properties and stability. A comparison between 1-Ethynyl-1-methylcyclopentane and its isomer, 1-Ethynyl-3-methylcyclopentane, illustrates this point. While both share the same molecular formula and weight, the different placement of the methyl group leads to subtle variations in their computed properties.

Detailed research into the synthesis and reactivity of 1-Ethynyl-3-methylcyclopentane is less prevalent in the literature compared to its 1,1-disubstituted counterpart. However, its synthesis would likely follow established methodologies for creating tertiary alkynes on a cycloalkane framework. The reactivity is expected to be dominated by the ethynyl functional group, participating in typical alkyne reactions such as cycloadditions and metal-catalyzed couplings. wikipedia.org The primary difference in reactivity compared to this compound would likely stem from steric hindrance effects and slight conformational changes in the cyclopentane ring.

Table 1: Comparison of Computed Properties of Ethynylcyclopentane Isomers Data sourced from PubChem.

| Property | This compound | 1-Ethynyl-3-methylcyclopentane |

| Molecular Formula | C8H12 | C8H12 |

| Molecular Weight | 108.18 g/mol | 108.18 g/mol |

| InChIKey | NNGMTMULEKGSTL-UHFFFAOYSA-N | YLPWDNCQUFIPKT-UHFFFAOYSA-N |

| XLogP3 (Predicted) | 3.1 | 2.8 |

Comparison with Ethynylcyclohexane Analogs (e.g., 1-Ethynyl-1-methylcyclohexane)

Expanding the ring from a five-membered cyclopentane to a six-membered cyclohexane (B81311) significantly affects the molecule's geometry and strain. Cyclohexane rings are generally more stable and less strained than cyclopentane rings due to their ability to adopt a stable chair conformation. This difference in ring strain can influence the reactivity of the incorporated alkyne. wikipedia.org

The synthesis of 1-Ethynyl-1-methylcyclohexane, much like its cyclopentane analog and the related 1-Ethynylcyclohexanol, is typically achieved through the ethynylation of the corresponding ketone (1-methylcyclohexanone). wikipedia.orggoogle.com This reaction involves treating the ketone with an acetylide source, such as sodium acetylide. wikipedia.org

In terms of reactivity, the triple bond in both this compound and 1-Ethynyl-1-methylcyclohexane is the primary site of chemical reactions. However, the inherent ring strain in cycloalkynes, which is more pronounced in smaller rings, can lead to enhanced reactivity. wikipedia.org The linear geometry of the C-C≡C-C unit is difficult to accommodate within a small ring, leading to bond angle distortion and a more reactive, higher-energy triple bond. wikipedia.orgresearchgate.net Consequently, the cyclopentane derivative may exhibit greater reactivity in certain addition and cycloaddition reactions compared to the less-strained cyclohexane analog.

Table 2: Comparison of this compound and its Cyclohexane Analog Data sourced from PubChem.

| Property | This compound | 1-Ethynyl-1-methylcyclohexane |

| Molecular Formula | C8H12 | C9H14 |

| Molecular Weight | 108.18 g/mol | 122.21 g/mol |

| CAS Number | 28509-11-7 | 28509-10-6 |

| Ring Size | 5-membered | 6-membered |

Reactivity and Synthesis of Other Substituted Alkynyl Cycloalkanes

The synthesis and reactivity of substituted alkynyl cycloalkanes are central topics in organic chemistry, driven by their utility as building blocks for more complex molecules. uvic.ca

Synthesis: The introduction of an ethynyl group onto a cycloalkane ring is a common synthetic challenge. A primary method involves the nucleophilic addition of an acetylide anion to a cyclic ketone. wikipedia.org This approach is effective for producing tertiary alkynyl alcohols, which can be further modified if necessary. Other methods for forming the C(sp)-C(sp3) bond include cross-coupling reactions, such as the Sonogashira coupling of a terminal alkyne with an alkyl halide, which have been adapted for various substrates. organic-chemistry.org Iron-catalyzed cross-coupling of alkynyl Grignard reagents with secondary alkyl halides also provides a route to these structures. organic-chemistry.org

Reactivity: The reactivity of alkynyl cycloalkanes is governed by the triple bond and influenced by the ring's size and substitution pattern.

Cycloaddition Reactions: Strained cycloalkynes are particularly reactive in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions. wikipedia.orgresearchgate.net The relief of ring strain provides a strong thermodynamic driving force for these reactions. They also participate in [3+2] cycloadditions with azides, a reaction famously known as "click chemistry." libretexts.org

Addition Reactions: Like linear alkynes, cyclic alkynes undergo addition reactions with halogens, hydrogen halides, and water. libretexts.orgmeisenbaochem.com The strain in smaller cyclic alkynes can make these additions proceed under milder conditions than their acyclic counterparts. wikipedia.org

Metal-Catalyzed Reactions: The alkyne moiety is a versatile handle for transition metal-catalyzed transformations. These reactions enable the construction of complex polycyclic systems from relatively simple alkynyl cycloalkane precursors. researchgate.netnih.gov The reactivity can be influenced by steric bulk near the alkyne, with increased bulk sometimes decreasing the reaction rate. acs.org

The study of these compounds continues to be an active area of research, with the potential for creating novel molecular architectures for various applications in materials science and medicinal chemistry. uvic.carsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient and versatile methods for the synthesis of 1-Ethynyl-1-methylcyclopentane and its derivatives. Current approaches may be multi-step or lack broad applicability. The exploration of novel synthetic pathways could unlock new avenues for creating structurally diverse molecules based on this scaffold.

Key areas of investigation could include:

Direct C-H Alkynylation: Developing methods for the direct coupling of an ethynyl (B1212043) group to a pre-existing 1-methylcyclopentane framework would represent a significant advancement in synthetic efficiency.

Ring-Closing Metathesis (RCM): RCM followed by functional group manipulation could provide a powerful strategy for constructing the cyclopentane (B165970) ring with the desired substituents already in place.

[3+2] Cycloaddition Reactions: The use of cycloaddition strategies, for instance between a suitable three-carbon component and a two-carbon enamide or other dipolarophile, could offer a chemo- and diastereoselective route to highly substituted spirocyclopentane derivatives. frontiersin.org

Palladium-Catalyzed Cross-Coupling Reactions: Well-established methods like the Suzuki-Miyaura coupling could be adapted for the synthesis of precursors to this compound, offering a robust and versatile approach. scirp.org

| Synthetic Strategy | Potential Advantages | Relevant Precursors |

| Direct C-H Alkynylation | High atom economy, reduced step count | 1-methylcyclopentane, Ethynylating agent |

| Ring-Closing Metathesis | Access to complex derivatives | Diene precursors |

| [3+2] Cycloaddition | High stereocontrol, rapid complexity generation | Donor-Acceptor cyclopropanes, Enamides |

| Cross-Coupling Reactions | Broad substrate scope, high functional group tolerance | Halogenated cyclopentanes, Organoboron reagents |

Development of Greener Catalytic Processes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally benign catalytic systems.

Promising directions for greener processes include:

Recyclable Catalysts: The development and application of recyclable catalysts, such as those supported on polymers, silica, or magnetic nanoparticles, for reactions involving the ethynyl group of this compound would be a key focus. mdpi.comnsf.govnih.gov This includes catalysts for hydration, coupling, and cycloaddition reactions.

First-Row Transition Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more earth-abundant and less toxic first-row transition metals (e.g., iron, copper, nickel) is a major goal in sustainable catalysis. acs.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound to accelerate reactions can lead to shorter reaction times, lower energy consumption, and often, higher yields. nih.gov

Benign Solvent Systems: Exploring reactions in water, ionic liquids, or deep eutectic solvents, or even under solvent-free conditions, can significantly reduce the environmental impact of synthetic processes. mdpi.com

| Green Chemistry Approach | Potential Benefit | Example Application |

| Recyclable Catalysts | Reduced waste, lower cost | Polymer-supported copper catalysts for click reactions |

| Earth-Abundant Metal Catalysts | Lower toxicity, cost-effectiveness | Iron-catalyzed cyclopropanation reactions |

| Microwave/Ultrasound | Faster reaction times, energy efficiency | Accelerated Suzuki-Miyaura coupling reactions |

| Green Solvents/Solvent-Free | Reduced environmental impact | Reactions in aqueous media |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. A synergistic approach combining experimental studies with computational modeling will be instrumental in gaining these insights.

Future research in this area could involve:

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of reactions, such as cycloadditions or metal-catalyzed couplings, involving this compound. nih.govresearchgate.net This can help in predicting reactivity and stereoselectivity.

Kinetic Studies: Experimental kinetic analysis of key reactions will provide valuable data to validate and refine computational models.

Spectroscopic Interrogation of Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, could allow for the direct observation and characterization of transient intermediates in catalytic cycles.

| Approach | Information Gained | Impact on Research |

| DFT Calculations | Transition state energies, reaction pathways | Prediction of product distribution, catalyst design |

| Kinetic Studies | Reaction rates, activation parameters | Optimization of reaction conditions |

| In-situ Spectroscopy | Identification of intermediates | Elucidation of catalytic cycles |

Potential in Materials Science and Polymer Chemistry

The terminal alkyne functionality of this compound makes it an attractive building block for the synthesis of novel polymers and functional materials.

Emerging applications in this domain may include:

Monomer for Polymer Synthesis: this compound could serve as a monomer in polymerization reactions to create polymers with unique thermal and mechanical properties. The cyclic nature of the monomer could impart rigidity and a high glass transition temperature to the resulting polymer.

Synthesis of Graphyne Analogs: Graphyne, a 2D carbon allotrope with both sp and sp² hybridized carbon atoms, has garnered significant interest. Ethynyl-substituted compounds are key precursors for the synthesis of graphyne and related materials. wikipedia.org this compound could be explored as a building block for novel carbon-rich materials.

Functionalization of Surfaces: The ethynyl group can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the covalent attachment of this compound to surfaces, leading to materials with modified hydrophobicity, biocompatibility, or other desired properties.

Development of Novel Cross-linking Agents: The bifunctional nature of the alkyne group (two pi bonds) allows it to act as a cross-linking agent in the formation of polymer networks, potentially leading to the development of new thermosets or elastomers.

| Application Area | Role of this compound | Potential Material Properties |

| Polymer Synthesis | Monomer | High thermal stability, tailored mechanical properties |

| Carbon-Rich Materials | Building block | Unique electronic and optical properties |

| Surface Modification | Functionalization agent via "click" chemistry | Modified surface energy, biocompatibility |

| Polymer Networks | Cross-linking agent | Enhanced durability and elasticity |

Q & A

Basic Research Questions

Q. What experimental considerations are critical for synthesizing 1-Ethynyl-1-methylcyclopentane with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, catalyst selection) to avoid side reactions. For cyclopentane derivatives, methods such as alkylation of cyclopentane precursors or catalytic cyclization of alkynes are common. Characterization via GC-MS and NMR is essential to confirm purity and structure, with predicted boiling points (157.8±15.0°C) and density (0.83±0.1 g/cm³) serving as benchmarks . Comparative analysis of analogous compounds (e.g., 1-methyl-3-ethyl-cyclopentane) highlights the importance of steric effects in reaction pathways .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer :

- NMR : The ethynyl proton (sp-hybridized carbon) exhibits a distinct triplet in H NMR (~2.5–3.0 ppm). Methyl groups on the cyclopentane ring appear as singlets in C NMR.

- IR : The C≡C stretch near 2100–2260 cm⁻¹ confirms the ethynyl group.

- MS : Fragmentation patterns (e.g., loss of methyl or ethynyl groups) differentiate it from analogs like ethylcyclopentane (CAS 1640-89-7) .

Q. What are the key physicochemical properties influencing its stability in storage?

- Methodological Answer :

- Volatility : Predicted boiling point (157.8°C) suggests moderate volatility, requiring sealed containers at low temperatures.

- Hydrophobicity : LogP values (estimated via computational models) indicate low water solubility, necessitating non-polar solvents for long-term stability.

- Reactivity : Ethynyl groups are prone to oxidation; inert atmospheres (N₂/Ar) are recommended during storage .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental thermodynamic data for this compound?

- Methodological Answer :

- Validation Frameworks : Use multi-level quantum mechanical calculations (e.g., DFT with B97-1/6-311+G(d,p)) to compare enthalpy of formation with experimental values. Discrepancies >1.5 kcal/mol suggest unreliable reference data or model limitations .

- Big Data Integration : Cross-reference with databases like CAS Common Chemistry to identify outliers (e.g., ethylcyclopentane’s enthalpy error of 1.99 kcal/mol) .

- Table 1 : Example of Computational vs. Experimental Data Validation

| Property | Calculated Value | Experimental Value | Error | Reliability Class |

|---|---|---|---|---|

| ΔH°f (kcal/mol) | -32.1 | -34.0 | 1.9 | Potentially Unreliable |

| Boiling Point (°C) | 157.8 | 163.2 | 5.4 | Requires Re-evaluation |

Q. What strategies address contradictions in biological activity data for cyclopentane derivatives?

- Methodological Answer :

- Structural-Activity Analysis : Compare bioactivity profiles of analogs (e.g., ethyl 1-(hydroxymethyl)cyclopentanecarboxylate vs. cyclohexane derivatives) to isolate ring size effects .

- Error Source Identification : Assess purity (>98% via HPLC), stereochemical consistency (chiral HPLC or X-ray crystallography), and assay conditions (e.g., solvent polarity) .

- Iterative Testing : Use dose-response curves and statistical validation (e.g., ANOVA) to confirm reproducibility .

Q. How does stereoelectronic effects in this compound influence its reactivity in catalytic processes?

- Methodological Answer :

- Hyperconjugation Analysis : Ethynyl groups stabilize transition states via conjugation with cyclopentane σ-bonds, accelerating reactions like hydrogenation.

- Steric Maps : Molecular dynamics simulations reveal steric hindrance from the methyl group, which directs regioselectivity in Diels-Alder reactions.

- Case Study : Comparative kinetics with 1,1-dimethylcyclopentane show a 3-fold rate increase due to ethynyl π-system participation .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.